molecular formula C19H18N2OS B2935097 4-Methyl-1-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene CAS No. 920116-59-2

4-Methyl-1-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene

Numéro de catalogue B2935097
Numéro CAS: 920116-59-2
Poids moléculaire: 322.43
Clé InChI: SRLXGUFTRATBKQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “4-Methyl-1-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene” is a complex organic molecule that contains several functional groups. It includes a benzene ring, which is a common aromatic hydrocarbon, a benzimidazole group, which is a type of heterocyclic aromatic compound, and an ethoxy group, which is a common ether .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzimidazole group would contribute a bicyclic structure with one benzene ring and one five-membered ring containing two nitrogens . The prop-2-ynyl group would add a triple bond to the structure .


Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzimidazole group could increase its stability and resistance to oxidation .

Mécanisme D'action

4-Methyl-1-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene is metabolized by monoamine oxidase-B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately results in the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra by this compound results in a decrease in dopamine levels in the brain. This leads to a range of Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. This compound has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegeneration observed in Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

4-Methyl-1-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene is a valuable tool for studying Parkinson's disease in laboratory animals. It induces a Parkinson's disease-like phenotype that closely mimics the pathology observed in Parkinson's disease patients. This compound is also relatively easy to administer and can be delivered via various routes, including intravenous, intraperitoneal, and subcutaneous injection. However, there are some limitations to using this compound in lab experiments. This compound is a potent neurotoxin that can be hazardous to handle, and its effects can be irreversible. Additionally, the Parkinson's disease-like phenotype induced by this compound may not fully replicate the complexity of Parkinson's disease pathology observed in humans.

Orientations Futures

There are several future directions for research involving 4-Methyl-1-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene. One area of research is focused on developing new therapies for Parkinson's disease based on the mechanism of action of this compound. Another area of research is aimed at understanding the role of oxidative stress and inflammation in the neurodegeneration observed in Parkinson's disease. Additionally, there is ongoing research into the use of this compound as a tool to study other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.

Méthodes De Synthèse

4-Methyl-1-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene can be synthesized by reacting 4-methyl-1,2-diphenyl-1-butene with thioacetamide in the presence of hydrochloric acid. The resulting intermediate is then reacted with 2-bromoethyl ethyl ether to form this compound. The synthesis of this compound is a multi-step process that requires careful handling of hazardous chemicals and should only be performed by trained professionals in a well-equipped laboratory.

Applications De Recherche Scientifique

4-Methyl-1-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene has been widely used in scientific research as a tool to study Parkinson's disease. It is commonly administered to laboratory animals, such as mice and monkeys, to induce a Parkinson's disease-like phenotype. This compound has been shown to selectively destroy dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine levels in the brain. This mimics the pathology observed in Parkinson's disease patients, where there is a loss of dopaminergic neurons in the substantia nigra and a subsequent decrease in dopamine levels.

Propriétés

IUPAC Name

2-[2-(4-methylphenoxy)ethylsulfanyl]-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-3-12-21-18-7-5-4-6-17(18)20-19(21)23-14-13-22-16-10-8-15(2)9-11-16/h1,4-11H,12-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLXGUFTRATBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.